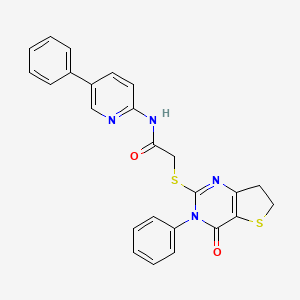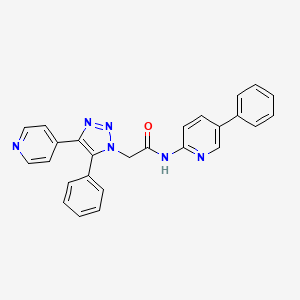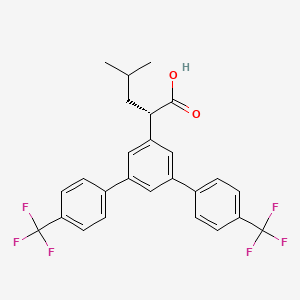
JNJ-40418677
Vue d'ensemble
Description
JNJ-40418677 est un médicament à petite molécule développé par Janssen Pharmaceutical Unlimited Company. Il s'agit d'un modulateur de la γ-sécrétase, qui bloque sélectivement le clivage du site γ de la protéine précurseur amyloïde sans affecter le traitement de Notch . Ce composé est principalement étudié pour ses effets thérapeutiques potentiels dans le traitement de la maladie d'Alzheimer .
Applications De Recherche Scientifique
JNJ-40418677 has several scientific research applications, including:
Mécanisme D'action
Target of Action
The primary target of 2-(S)-(3,5-Bis(4-(trifluoromethyl)phenyl)phenyl)-4-methylpentanoic acid is the γ-secretase complex . This complex is a multi-subunit protease complex that plays a crucial role in various cellular processes, including intramembrane proteolysis of type-I transmembrane proteins .
Mode of Action
2-(S)-(3,5-Bis(4-(trifluoromethyl)phenyl)phenyl)-4-methylpentanoic acid is a modulator of γ-secretase . It selectively reduces the secretion of Aβ42 in human neuroblastoma cells and rat primary neurons . This selective reduction of Aβ42 secretion suggests that the compound interacts with its target, the γ-secretase complex, to modulate its enzymatic activity .
Biochemical Pathways
The compound’s action primarily affects the amyloidogenic pathway, which is involved in the pathogenesis of Alzheimer’s disease . By modulating γ-secretase activity, it selectively reduces the production of Aβ42, a neurotoxic peptide that accumulates in the brains of Alzheimer’s patients .
Pharmacokinetics
The compound is orally active and can cross the blood-brain barrier . It shows excellent brain penetration after oral administration in mice . The compound’s ability to cross the blood-brain barrier suggests favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of the compound’s action include a dose- and time-dependent decrease of brain Aβ42 levels . Chronic treatment with the compound in Tg2576 mice, a mouse model of Alzheimer’s disease, resulted in a dose-dependent reduction in brain Aβ levels, the area occupied by plaques, and plaque number .
Analyse Biochimique
Biochemical Properties
“JNJ-40418677” is known to interact with γ-secretase, a complex enzyme that plays a crucial role in the production of amyloid-β peptides . The compound selectively inhibits Aβ42 and NS2B-NS3 protease, with IC50s of 200 nM and 3.9 μM, respectively . It does not inhibit Notch processing or formation of other amyloid precursor protein cleavage products .
Cellular Effects
In human neuroblastoma cells and rat primary neurons, “this compound” selectively reduces Aβ42 secretion . It does not affect total Aβ concentration, Notch signaling, or COX activity . The compound has shown good biological tolerance in these cellular models .
Molecular Mechanism
“this compound” modulates the γ-secretase complex by binding to presenilin, the catalytic subunit of the complex . This binding alters the enzymatic activity of the complex, leading to a decrease in the production of Aβ42 . The compound does not affect the processing of Notch, another substrate of γ-secretase .
Temporal Effects in Laboratory Settings
In laboratory settings, “this compound” has shown a dose- and time-dependent decrease of brain Aβ42 levels . Chronic administration of the compound in Tg2576 mice from 6 to 13 months of age resulted in dose-dependent reductions of all Aβ species in soluble and deposited fractions .
Dosage Effects in Animal Models
In animal models, the effects of “this compound” vary with different dosages . The compound decreases Aβ42 brain levels in a dose-dependent manner . Chronic treatment of Tg2576 mice with “this compound” reduced brain Aβ levels, the area occupied by plaques, and plaque number in a dose-dependent manner .
Transport and Distribution
“this compound” shows excellent brain penetration after oral administration in mice This suggests that the compound is effectively transported and distributed within tissues
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de JNJ-40418677 implique une réaction de couplage croisé allyle-allyle énantiosélective. Cette réaction est catalysée par l'iridium et implique le couplage d'alcools secondaires et d'alcènes . Les conditions de réaction comprennent généralement l'utilisation d'un catalyseur au palladium et d'un nucléophile et d'un électrophile allyliques, qui offrent un excellent contrôle régio- et énantiosélectif .
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme de poudre et stocké à des températures comprises entre 2 et 8 °C pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions : JNJ-40418677 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé, modifiant potentiellement son activité biologique.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Les réactifs tels que les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées pour obtenir des réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut donner des alcools ou des amines .
4. Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
5. Mécanisme d'action
This compound exerce ses effets en modulant l'activité de la γ-sécrétase, une aspartyl protéase intramembranaire. Le composé abaisse sélectivement la génération des peptides bêta-amyloïde 42 hautement amyloïdogènes sans affecter le traitement de Notch . Il se lie au fragment N-terminal de la préséniline, la sous-unité catalytique du complexe γ-sécrétase, et module son activité enzymatique . Cette modulation sélective réduit les niveaux de bêta-amyloïde 42 tout en augmentant les niveaux de bêta-amyloïde 38, réduisant ainsi potentiellement la formation de plaques amyloïdes dans le cerveau .
Composés similaires :
Tarenflurbil : Un modulateur de la γ-sécrétase avec une puissance et une pénétration cérébrale plus faibles que celles de this compound.
Unicité de this compound : This compound se distingue par sa forte puissance et sa capacité à moduler sélectivement l'activité de la γ-sécrétase sans affecter le traitement de Notch . Cette sélectivité réduit le risque d'effets secondaires associés à l'inhibition de la γ-sécrétase, ce qui en fait un candidat prometteur pour le traitement de la maladie d'Alzheimer .
Comparaison Avec Des Composés Similaires
Tarenflurbil: A γ-secretase modulator with lower potency and brain penetration compared to JNJ-40418677.
CHF5074: A more potent and brain-penetrant γ-secretase modulator than tarenflurbil.
BIIB042: Another potent γ-secretase modulator with similar properties to this compound.
Uniqueness of this compound: this compound stands out due to its high potency and ability to selectively modulate γ-secretase activity without affecting Notch processing . This selectivity reduces the risk of side effects associated with γ-secretase inhibition, making it a promising candidate for Alzheimer’s disease treatment .
Propriétés
IUPAC Name |
(2S)-2-[3,5-bis[4-(trifluoromethyl)phenyl]phenyl]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F6O2/c1-15(2)11-23(24(33)34)20-13-18(16-3-7-21(8-4-16)25(27,28)29)12-19(14-20)17-5-9-22(10-6-17)26(30,31)32/h3-10,12-15,23H,11H2,1-2H3,(H,33,34)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOWDDLKGBMJFX-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146594-87-7 | |
| Record name | JNJ-40418677 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146594877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-40418677 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1CWW31SGG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of JNJ-40418677, and how does it affect amyloid beta production?
A1: this compound is a potent and selective gamma-secretase modulator (GSM) []. While its precise mechanism of action remains incompletely understood, GSMs like this compound are believed to interact allosterically with gamma-secretase, a key enzyme involved in the production of amyloid beta (Aβ) peptides []. Rather than completely inhibiting the enzyme, this compound shifts the cleavage activity of gamma-secretase, selectively reducing the production of the more neurotoxic Aβ42 peptide while sparing other cleavage products []. This targeted modulation makes GSMs like this compound a promising therapeutic strategy for Alzheimer's disease, as they aim to reduce amyloid plaque formation without interfering with the normal physiological functions of gamma-secretase.
Q2: How was this compound synthesized, and how did this impact its potential for large-scale production?
A2: A key step in the asymmetric synthesis of this compound involved a novel iridium-catalyzed allyl-alkene coupling reaction [, ]. This reaction utilized a chiral iridium-(phosphoramidite, olefin) complex to couple branched, racemic allylic alcohols with simple olefins [, ]. This approach proved highly enantioselective, affording the desired 1,5-diene precursor to this compound with excellent yield and enantiomeric excess [, ]. The development of this catalytic asymmetric synthesis method was significant, as it offered a more efficient and scalable route to access this compound compared to previous methods, potentially facilitating its production for research and development purposes.
Q3: What is the significance of the asymmetric synthesis of this compound?
A3: The asymmetric synthesis of this compound is crucial because only the (S)-enantiomer of the molecule exhibits the desired biological activity as a gamma-secretase modulator [, ]. Traditional synthetic methods often yield a racemic mixture, containing both the (S)- and (R)-enantiomers. The development of an enantioselective synthesis, as described in the research papers, allows for the specific production of the active (S)-enantiomer, this compound, which is essential for its therapeutic potential. This selective synthesis not only improves the efficiency of drug production but also avoids potential complications arising from the biological activity of the inactive enantiomer.
Q4: What preclinical evidence supports the potential of this compound as a treatment for Alzheimer's disease?
A4: Preclinical studies in a mouse model of Alzheimer's disease demonstrated that chronic treatment with this compound effectively inhibited amyloid plaque formation []. This finding provides compelling evidence for the compound's ability to target a key pathological hallmark of Alzheimer's disease in vivo. While further research, including clinical trials, is needed to fully evaluate its safety and efficacy in humans, these preclinical findings highlight the therapeutic potential of this compound as a disease-modifying treatment for Alzheimer's disease.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine](/img/structure/B608140.png)
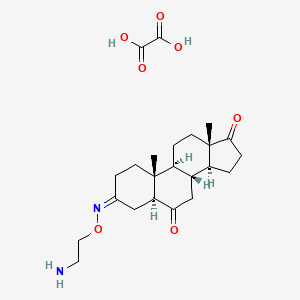
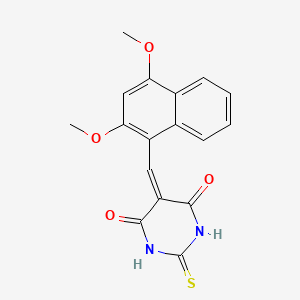
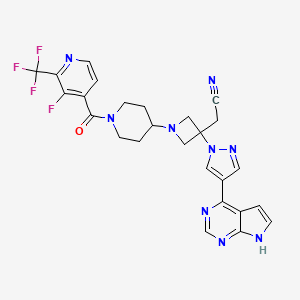

![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B608148.png)
![N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride](/img/structure/B608151.png)
![N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B608154.png)
![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)
